Compound Description: This compound is a benzopyran-based molecule investigated as a potential potassium-channel opener with therapeutic potential for cardiovascular diseases []. The molecule features a dimethoxymethyl and a hydroxyl group at positions 2 and 3, respectively, which are in axial orientations []. The acetamide group at position 4 adopts a pseudo-equatorial position, nearly perpendicular to the benzopyran plane [].
Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The differences lie in the substitution pattern.
Compound Description: This compound, also known as ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate labeled with carbon-14 at positions 9, 10, 11, and 20, is a heteroarotinoid []. It has demonstrated significant activity in several assays compared to the benchmark compound trans-retinoic acid [].
Relevance: This compound belongs to the heteroarotinoid class, which often incorporate a benzopyran moiety, similar to the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The variations between the two compounds are found in the substituents attached to this shared core.
Compound Description: This compound is characterized by a central acetamide group linked to a fluorinated benzoxazine ring system []. The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds [].
Relevance: This compound features a 3,4‐dihydro‐2H‐benzoxazine ring, closely resembling the 3,4-dihydro-2H-1-benzopyran core of the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: This heteroarotinoid compound has shown potential in the treatment of skin disorders and various cancers []. Labeled with carbon-14 at the 11-position, it exhibits good activity in several assays, outperforming the standard trans-retinoic acid [].
Relevance: This compound, with its benzopyran unit, belongs to the heteroarotinoid family, a group known to often include this structural motif. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, with its benzopyran core, shares this characteristic [].
Compound Description: This compound acts as a histone deacetylase class III inhibitor []. It displays significant antiproliferative activity against several cancer cell lines, leading to cell senescence []. This compound has demonstrated lower impact on normal glial cells, highlighting a promising selectivity index exceeding 10 [].
Relevance: This compound, with its 3,4-dihydro-2H-1-benzopyran structure, belongs to the same chemical class as the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: This dicondensed spiropyran compound was synthesized using indoline and 3,5-dibromo-salicylaldehyde as starting materials []. Its molecular structure was determined by X-ray single-crystal diffraction [].
Relevance: This compound features a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] moiety, highlighting the presence of the 3,4-dihydro-2H-1-benzopyran core structure, a commonality it shares with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: This dicondensed spiropyran compound was synthesized through the reaction of indoline with 5-nitrosalicylaldehyde []. X-ray diffraction was employed to determine its crystal structure [].
Relevance: This compound also contains a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] unit, indicating that both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- share the 3,4-dihydro-2H-1-benzopyran core in their structures [].
Compound Description: This compound exists as two stereoisomers []. The biologically active isomer (I) demonstrates β1-selective adrenergic receptor blocking activity and possesses the S,R,R,S absolute configuration []. Conversely, isomer (II), being inactive, exhibits the R,S,S,R configuration [].
Relevance: This compound incorporates a bis(3,4-dihydro-2H-1-benzopyran) moiety in its structure, signifying that it shares the 3,4-dihydro-2H-1-benzopyran core with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: BN 80933 is a dual inhibitor targeting both neuronal nitric oxide synthase and lipid peroxidation, making it a potential candidate for neuroprotective therapies [, ]. It has demonstrated efficacy in reducing brain damage in animal models of head trauma, global ischemia, and transient focal ischemia [, ].
Relevance: This compound contains a 3,4-dihydro-2H-1-benzopyran unit, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- based on their shared core structure [, ].
Compound Description: This compound serves as a precursor in the synthesis of more complex 2,2-dimethylbenzopyrans, which are recognized for their diverse biological activities, such as antibacterial, antifungal, antimicrobial, anticancer, antiulcer, and antifeedant properties [].
Relevance: Both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- fall under the same chemical class - benzopyrans, as evidenced by their core structural similarity [].
Compound Description: KR-31372 exhibits cardioprotective effects in both rats and dogs, likely due to its activation of mitochondrial ATP-sensitive potassium (KATP) channels []. This compound has shown promise in reducing infarct size and improving cardiac function following ischemia/reperfusion injury in experimental models [].
Relevance: KR-31372 contains a dihydro-2H-benzopyran unit within its structure [], indicating a structural similarity to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, which shares the same core structure.
Relevance: This compound, with its 2H-quinazolin ring, is structurally similar to the benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: KR-31378, a benzopyran analog, exhibits antiapoptotic effects in human umbilical vein endothelial cells (HUVECs) []. It effectively protects these cells from lipopolysaccharide (LPS)-induced death by scavenging reactive oxygen species, reducing tumor necrosis factor-alpha production, and modulating Bcl-2 family protein expression [].
Relevance: KR-31378 includes a dihydro-2H-benzopyran structural unit [], underlining its structural kinship with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, as both compounds share this central structural element.
Compound Description: This compound serves as a versatile building block in organic synthesis and undergoes a unique recyclization reaction in acidic ethanol when treated with amines []. This transformation leads to the formation of dihydropyrrolone derivatives, which are valuable intermediates in the synthesis of pyrrolo[3,4-b]pyridin-5-ones [].
Relevance: This compound possesses a 2H-pyran unit, demonstrating a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: This compound is part of a series of compounds studied for their potential antibacterial and antifungal activities [, ].
Relevance: While not a direct structural analog, this compound's synthesis shares a common starting material, 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide (2), with a series of 2H-pyrrole-2-ones also under investigation [, ]. This shared synthetic origin indirectly connects it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-.
Compound Description: This compound and its thirteen derivatives were investigated for their vasorelaxant activity []. These compounds showed the ability to relax rat aorta contracted by 30 mmol•L^(-1) KCl [].
Relevance: This compound shares the core structure of 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: This compound features a heterocyclic thiazine ring adopting a half-chair conformation []. Hydrogen bonding interactions, including N—H⋯O and C—H⋯O, contribute to the stability of its crystal structure [].
Relevance: This compound contains a benzothiazine structure, exhibiting a structural resemblance to the benzopyran core in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: MF498 acts as a selective antagonist of the E prostanoid receptor 4 (EP4) []. This compound shows promise in reducing inflammation in a rat model of rheumatoid arthritis and alleviating joint pain in a guinea pig model of osteoarthritis []. It exhibits good tolerability in gastrointestinal toxicity tests and displays renal effects similar to those of the COX-2 inhibitor MF-tricyclic [].
Relevance: This compound, while not a direct structural analog, targets the EP4 receptor, which is involved in inflammatory processes []. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, through its potential as a scaffold for developing anti-inflammatory agents, could indirectly relate to MF498's mechanism of action.
Compound Description: ISQ-1 is a potent and selective inhibitor of the ultrarapid delayed rectifier potassium current (IKur) []. It shows potential as an atrial antiarrhythmic agent [].
Relevance: While structurally distinct, both ISQ-1 and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- are being investigated for their potential in treating cardiovascular diseases, though through different mechanisms [].
Compound Description: This compound and its derivatives were synthesized and investigated for their antimicrobial activity [].
Relevance: This compound has a 2H[1]-benzopyran-2-one core, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- which shares a similar scaffold [].
Compound Description: Compound I is a potent, selective, and orally bioavailable thrombin inhibitor []. Biotransformation studies in rats revealed extensive metabolism of the compound, leading to the formation of dihydro-imidazole and imidazolidine derivatives through metabolic activation of the pyrazinone ring [].
Relevance: While not a direct structural analog, this compound shares the presence of a central acetamide moiety with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Compound Description: [3H]NAD-299 exhibits high affinity for cloned human 5-hydroxy-tryptamine1A (5-HT1A) receptors []. It acts as a silent antagonist in [35S]GTPγS binding assays [].
Relevance: [3H]NAD-299 shares a 3,4-dihydro-2H-1-benzopyran structural motif with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [], directly connecting these compounds based on their core structure.
Compound Description: (S,S,S,S)-Nebivolol, a cardiovascular drug, undergoes extensive metabolism in the liver []. One of its metabolites, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, results from N-dealkylation and exhibits a potentially elevated risk of mutagenic activity compared to the parent compound [].
Relevance: One of the metabolites of (S,S,S,S)-Nebivolol, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, shares a 3,4-dihydro-2H-1-benzopyran core with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, highlighting a structural connection between these compounds [, ].
Compound Description: This compound is the complete structure of the antibiotic aurodox, a potent antibacterial agent [].
Relevance: This compound, with its 2H-pyran unit, demonstrates a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.